2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol is a complex organic compound belonging to the class of flavonoids, specifically a benzopyran derivative. This compound features a unique structure that includes both methoxy and benzodioxole groups, which contribute to its potential biological activity and applications in various scientific fields.
This compound can be synthesized from readily available precursors through multiple synthetic routes. Its synthesis is often explored in academic and industrial research settings due to its interesting chemical properties and potential applications in medicinal chemistry.
2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol is classified under:
The synthesis of 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol typically involves several steps:
The industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques such as chromatography are also employed to isolate the desired product from by-products.
The molecular structure of 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol can be represented by the following data:
Property | Data |
---|---|
CAS Number | 189295-10-1 |
Molecular Formula | C18H16O6 |
Molecular Weight | 328.3 g/mol |
IUPAC Name | 2-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2H-chromen-7-ol |
InChI Key | ZXTKKCOWCJOCDQ-UHFFFAOYSA-N |
Canonical SMILES | COC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3OC)OCO4 |
The InChI representation provides a detailed description of the compound's structure, indicating how atoms are connected and their spatial arrangement.
The compound undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The specific conditions (temperature, pressure, solvent) can significantly affect the outcomes of these reactions.
The mechanism by which 2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol exerts its effects involves interactions with various molecular targets within biological systems. These targets may include enzymes and receptors critical for its biological activities. Ongoing research aims to elucidate these pathways further, particularly regarding potential therapeutic effects.
The physical properties of this compound include:
Key chemical properties include:
Property | Data |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are often employed to characterize the compound further.
2-Methoxy-3-(6-methoxy-2H-1,3-benzodioxol-5-yl)-2H-1-benzopyran-7-ol has diverse applications in scientific research:
CAS No.: 37304-88-4
CAS No.: 5843-53-8
CAS No.: 12712-72-0
CAS No.: 37391-75-6
CAS No.: 474923-51-8
CAS No.: 591-81-1